Efficacy in Venetoclax-Resistant T-ALL: A Direct Head-to-Head Comparison of IC50 Values
In an isogenic T-ALL cell line model (ALL-SIL), venetoclax-resistant (ven-R) cells exhibited a 16-fold increase in IC50 for venetoclax compared to control cells [23.7 μmol/L vs. 1.48 μmol/L] [1]. Crucially, NWP-0476 demonstrates distinct cross-resistance behavior. Cells engineered to be resistant to NWP-0476 (NWP-R) showed a 12-fold increase in IC50 for NWP-0476 [2.28 μmol/L vs. 0.19 μmol/L] relative to control cells [1]. This indicates that while cross-resistance exists, the resistance mechanisms are not entirely overlapping, as detailed in the study's phosphokinase analysis [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.19 μmol/L (95% CI, 0.1–0.3 μmol/L) in control ALL-SIL cells; 2.28 μmol/L (95% CI, 2–2.5 μmol/L) in NWP-0476-resistant (NWP-R) cells |
| Comparator Or Baseline | Venetoclax: 1.48 μmol/L (95% CI, 1.2−0.7 μmol/L) in control ALL-SIL cells; 23.7 μmol/L (95% CI, 20.6–25.4 μmol/L) in venetoclax-resistant (ven-R) cells |
| Quantified Difference | 12-fold increase in IC50 for NWP-0476 in NWP-R cells vs. 16-fold increase for venetoclax in ven-R cells |
| Conditions | ALL-SIL T-ALL cell line, in vitro 48-hour cytotoxicity assay |
Why This Matters
This data demonstrates that NWP-0476 has a different resistance profile than venetoclax, making it a critical tool for studying and overcoming BCL-2 inhibitor resistance in T-ALL models.
- [1] Saygin C, Giordano G, Shimamoto K, et al. Dual Targeting of Apoptotic and Signaling Pathways in T-Lineage Acute Lymphoblastic Leukemia. Clin Cancer Res. 2023;29(16):3151-3161. View Source
